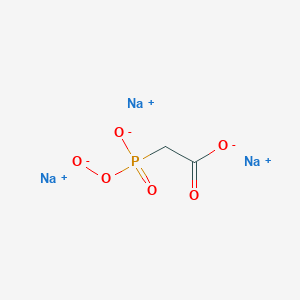
Acetic acid, hydroxyphosphono-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, hydroxyphosphono-, trisodium salt is a chemical compound with the molecular formula
C2H4Na3O6P
. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in water treatment processes, particularly in preventing scale formation and corrosion in cooling water systems .Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, hydroxyphosphono-, trisodium salt typically involves the reaction of acetic acid with phosphorous acid and sodium hydroxide. The reaction proceeds as follows:
CH3COOH+H3PO3+3NaOH→C2H4Na3O6P+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in precise stoichiometric ratios and subjected to controlled heating and stirring. The resulting solution is then purified through filtration and evaporation to obtain the final product in solid form .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, hydroxyphosphono-, trisodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphonate compounds.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus trichloride are used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate and phosphate derivatives, which have applications in different chemical processes .
Aplicaciones Científicas De Investigación
Acetic acid, hydroxyphosphono-, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in analytical chemistry to bind metal ions.
Biology: It serves as a buffer in biochemical assays and experiments.
Medicine: It is investigated for its potential use in drug formulations and as a component in medical diagnostics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents the formation of insoluble metal salts that can cause scale and corrosion. The molecular targets include calcium, magnesium, and iron ions, which are common contributors to scale formation in water systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Nitrilotriacetic acid (NTA): Similar in function but with different chemical properties.
Phosphonobutane tricarboxylic acid (PBTC): Used in similar applications but with different efficiency and stability profiles.
Uniqueness
Acetic acid, hydroxyphosphono-, trisodium salt is unique due to its specific combination of phosphonate and carboxylate groups, which provide excellent chelating properties and stability under a wide range of pH conditions. This makes it particularly effective in industrial water treatment applications compared to other chelating agents.
Propiedades
Número CAS |
78620-07-2 |
|---|---|
Fórmula molecular |
C2H2Na3O6P |
Peso molecular |
221.98 g/mol |
Nombre IUPAC |
trisodium;2-[oxido(oxidooxy)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.3Na/c3-2(4)1-9(6,7)8-5;;;/h5H,1H2,(H,3,4)(H,6,7);;;/q;3*+1/p-3 |
Clave InChI |
PLVJYSAWBBKJQL-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])P(=O)([O-])O[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



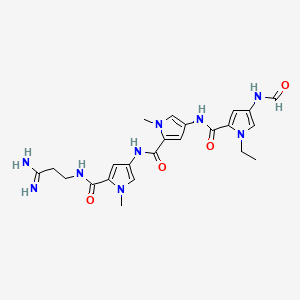
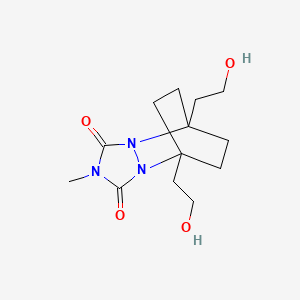
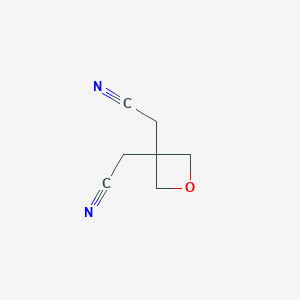
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)

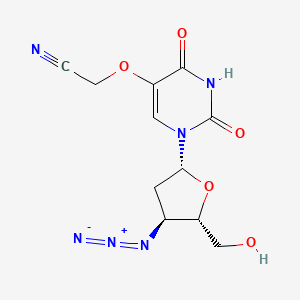

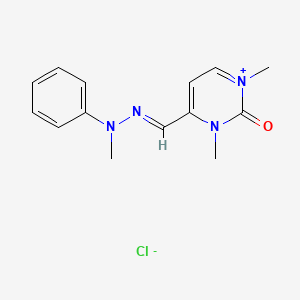
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)

![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
